3-Methyl-1,2-thiazole-5-carboxylic acid
Overview
Description
3-Methyl-1,2-thiazole-5-carboxylic acid is a compound with the molecular weight of 143.17 . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of thiazole derivatives has been extensively studied. For instance, a series of 15 new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid was synthesized and evaluated for in vitro antimicrobial activity . The successful synthesis of these novel hydrazide–hydrazones was confirmed by elemental analysis and the FT-IR, 1H NMR, and 13C NMR spectra .
Molecular Structure Analysis
The thiazole ring is planar and characterized by significant pi-electron delocalization, which gives it some degree of aromaticity . The aromaticity is evidenced by the 1H NMR chemical shift of the ring protons, which absorb between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current .
Chemical Reactions Analysis
Thiazoles are known to undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution, and the C-2 atom is susceptible to deprotonation .
Physical And Chemical Properties Analysis
3-Methyl-1,2-thiazole-5-carboxylic acid is a powder with a melting point of 202-206°C .
Scientific Research Applications
Molecular Structure and Spectroscopy
3-Methyl-1,2-thiazole-5-carboxylic acid and its derivatives are studied for their molecular structure and spectroscopic properties. For example, the density functional theory was used to investigate 4-methylthiadiazole-5-carboxylic acid's structural, electronic, and spectroscopic aspects, including vibrational analysis and hydrogen bonding studies (Singh et al., 2019).
Synthesis of Heterocyclic γ-Amino Acids
These compounds play a crucial role in the synthesis of heterocyclic γ-amino acids, which are valuable in mimicking protein secondary structures. A study reported a chemical route to synthesize orthogonally protected amino(thiazole) carboxylic acids (ATCs), highlighting their potential in designing protein-like structures (Mathieu et al., 2015).
Synthesis of Unique Sugars
A unique application is in synthesizing rare sugars like 3-C-carboxy-5-deoxy-L-xylose (aceric acid), found in complex pectic polysaccharides. This synthesis involves the addition of thiazole to a derivative of L-xylose, demonstrating the compound's utility in rare sugar production (Jones et al., 2005).
Development of Novel Pyrrolo[2,1-b]thiazoles
The compound aids in creating novel pyrrolo[2,1-b]thiazoles, which have potential applications in various fields, including medicinal chemistry (Tverdokhlebov et al., 2003).
Coordination Polymers and Crystal Structures
It's also used in synthesizing copper coordination polymers, which have applications in material science and crystallography (Meundaeng et al., 2017).
Mechanism of Action
Target of Action
The primary target of 3-Methyl-1,2-thiazole-5-carboxylic acid is the xanthine oxidase enzyme . This enzyme is involved in the metabolism of purines, catalyzing the oxidative hydroxylation of hypoxanthine and xanthine to produce uric acid . It is widely distributed in the body, particularly in the liver and intestine .
Mode of Action
3-Methyl-1,2-thiazole-5-carboxylic acid interacts with its target, the xanthine oxidase enzyme, by inhibiting its activity . The compound blocks the catalytic active site of the enzyme, preventing the substrate from binding . This inhibition is of a mixed type, indicating that the compound can bind to the enzyme whether the substrate is already bound or not .
Biochemical Pathways
By inhibiting the xanthine oxidase enzyme, 3-Methyl-1,2-thiazole-5-carboxylic acid affects the purine metabolism pathway . This results in a decrease in the production of uric acid, a byproduct of purine metabolism . High levels of uric acid can lead to various health issues, including gout and oxidative damage to tissues .
Pharmacokinetics
The compound is known to be soluble in water, alcohol, and ketone solvents , which suggests it may have good bioavailability
Result of Action
The inhibition of xanthine oxidase by 3-Methyl-1,2-thiazole-5-carboxylic acid leads to a decrease in uric acid production . This can help manage conditions associated with high uric acid levels, such as gout and oxidative tissue damage .
Action Environment
The action of 3-Methyl-1,2-thiazole-5-carboxylic acid can be influenced by environmental factors. For instance, the compound is stable under normal temperatures but can decompose under high temperatures and acidic conditions . Therefore, the storage and administration conditions can affect the compound’s action, efficacy, and stability.
Safety and Hazards
Future Directions
Thiazoles have been the focus of many research studies due to their diverse biological activities . They are found in a variety of specialized products, often fused with benzene derivatives, the so-called benzothiazoles . Future research may focus on the development of new thiazole derivatives with potential biological activities.
properties
IUPAC Name |
3-methyl-1,2-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-3-2-4(5(7)8)9-6-3/h2H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YANZAAFELHVNQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297972 | |
Record name | 3-Methyl-1,2-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1,2-thiazole-5-carboxylic acid | |
CAS RN |
66975-83-5 | |
Record name | 66975-83-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119863 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methyl-1,2-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1,2-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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